2-cyano-3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)prop-2-enamide
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Overview
Description
2-cyano-3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between a suitable amine and an α,β-unsaturated carbonyl compound.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate with 3-methylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the phenyl ring.
Reduction: Reduction reactions can target the cyano group or the double bond in the enamide structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(4-methylpiperazin-1-yl)-N-(3-methylphenyl)prop-2-enamide
- 2-cyano-3-(4-ethylpiperidin-1-yl)-N-(3-methylphenyl)prop-2-enamide
Uniqueness
The uniqueness of 2-cyano-3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)prop-2-enamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the piperazine ring and the cyano group on the enamide backbone can significantly affect its properties compared to similar compounds.
Properties
Molecular Formula |
C17H22N4O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H22N4O/c1-3-20-7-9-21(10-8-20)13-15(12-18)17(22)19-16-6-4-5-14(2)11-16/h4-6,11,13H,3,7-10H2,1-2H3,(H,19,22)/b15-13+ |
InChI Key |
IMNJTKCUHIVIPU-FYWRMAATSA-N |
Isomeric SMILES |
CCN1CCN(CC1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CCN1CCN(CC1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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